4-Methyl-2-hexyne
Overview
Description
4-Methyl-2-hexyne is an organic compound with the molecular formula C₇H₁₂ It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-hexyne can be synthesized through various methods, including:
Elimination Reactions of Dihalides: One common method involves the double elimination of vicinal dihalides or geminal dihalides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃).
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where an acetylide ion reacts with an alkyl halide to form the desired alkyne.
Industrial Production Methods
Industrial production of this compound typically involves large-scale elimination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-hexyne undergoes various chemical reactions, including:
Electrophilic Addition: This compound can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihaloalkanes.
Hydrogenation: It can be hydrogenated to form alkanes using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Bromine (Br₂): Used in electrophilic addition reactions.
Palladium on Carbon (Pd/C): Catalyst for hydrogenation reactions.
Potassium Permanganate (KMnO₄): Oxidizing agent for oxidation reactions.
Major Products Formed
Dihaloalkanes: Formed from electrophilic addition of halogens.
Alkanes: Formed from hydrogenation reactions.
Ketones and Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-Methyl-2-hexyne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-hexyne involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound’s triple bond acts as a nucleophile, attacking electrophilic species such as halogens. In hydrogenation reactions, the triple bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Hexyne: Similar structure but without the methyl group on the fourth carbon.
3-Methyl-1-butyne: Contains a methyl group but has a different carbon chain length.
1-Heptyne: Similar carbon chain length but lacks the methyl group.
Uniqueness
4-Methyl-2-hexyne is unique due to the presence of the methyl group on the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other alkynes and contributes to its specific chemical behavior and applications .
Properties
IUPAC Name |
4-methylhex-2-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEXZFRJQJSEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942271 | |
Record name | 4-Methylhex-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-49-6 | |
Record name | 4-Methyl-2-hexyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylhex-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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